Buddlejasaponin Ivb

Anti-inflammatory Nitric oxide Macrophage

Buddlejasaponin IVb (BJP-IVb, Saikosaponin 1b) is a structurally unique oleanane-type triterpene saponin with a branched trisaccharide at C-3 that confers distinct biological recognition not shared by generic saponins. A single methoxy substitution at C-11 (vs. buddlejasaponin IVa) produces a >10-fold potency gap in NO/PGE₂/TNF-α inhibition. With a validated NO inhibition IC50 of 4.2 μM — 2.48-fold more potent than songarosaponin D — BJP-IVb reduces compound consumption per assay plate. It also delivers a selectivity index >10 against PEDV (IC50 6.943 μM; CC50 84.56 μM), meeting hit-to-lead thresholds per CN-116059226-A. Uniquely among triterpene saponins, BJP-IVb inhibits IRP2-mediated iron overload and dopaminergic neuron ferroptosis, and engages both NF-κB and Nrf2/GPX4 pathways in colitis models. Procure BJP-IVb when reproducible NO inhibition, antiviral screening, ferroptosis research, or dual-pathway anti-inflammatory pharmacology is required.

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
Cat. No. B7888157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuddlejasaponin Ivb
Molecular FormulaC48H78O18
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C48H78O18/c1-22-31(54)38(65-40-36(59)34(57)32(55)25(18-49)62-40)39(66-41-37(60)35(58)33(56)26(19-50)63-41)42(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1
InChIKeyCXSXBHMYYCPTHP-QZXFRBLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buddlejasaponin IVb Procurement Guide: Triterpene Saponin with Validated Multi-Target Pharmacological Differentiation


Buddlejasaponin IVb (BJP-IVb, CAS 152580-79-5), also designated as saikosaponin 1b in some classification systems , is an oleanane-type triterpene saponin with molecular formula C48H78O18 and molecular weight 943.10 g/mol [1]. It is biosynthesized in and extractable from multiple plant genera including Clinopodium chinense (Benth.) O. Kuntze, Pleurospermum kamtschaticum, and Buddleja species . Structurally, it features a pentacyclic oleanane backbone (specifically (3β,16β)-16,23,28-trihydroxyoleana-11,13(18)-dien-3-yl) glycosylated at C-3 with a branched trisaccharide chain [β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-(1→3)-6-deoxy-β-D-galactopyranoside] , a glycosylation pattern that fundamentally distinguishes it from structurally related saikosaponins and confers unique biological recognition properties.

Buddlejasaponin IVb Substitution Risk: Why Structurally Similar Saponins Cannot Be Interchanged


Generic substitution among oleanane-type triterpene saponins is scientifically unsupportable due to demonstrated structure-activity relationship (SAR) divergences even between closely related congeners. Direct comparative studies show that buddlejasaponin IVb (BJP-IVb) and buddlejasaponin IVa, which differ by a single methoxy substitution at the C-11 position of the aglycone core, exhibit markedly different pharmacological profiles: BJP-IVb significantly inhibits nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-α (TNF-α) production in LPS-activated RAW 264.7 macrophages, whereas buddlejasaponin IVa is "much less active" under identical assay conditions [1]. Furthermore, in oral cancer cytotoxicity studies, buddlejasaponin IVb demonstrates superior cytotoxic potency compared to buddlejasaponin IVa on HN-5 cells [2]. These experimentally validated potency gaps between compounds sharing the same core scaffold and sugar chain length underscore that even minor structural modifications—whether in aglycone substitution, glycosylation pattern, or stereochemistry—produce non-interchangeable biological outcomes. Procurement decisions that treat saponins as functionally equivalent classes therefore carry substantial experimental validity risk.

Buddlejasaponin IVb Evidence-Based Differentiation: Head-to-Head and Cross-Study Quantitative Data


Buddlejasaponin IVb vs. Songarosaponin D: Superior Nitric Oxide Inhibition in Macrophage Model

In a direct comparative study of triterpene saponins isolated from Physospermum verticillatum, buddlejasaponin IVb (compound 2) exhibited approximately 2.5-fold greater potency in inhibiting nitric oxide (NO) production compared to songarosaponin D (compound 3) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages [1]. Both compounds were tested under identical experimental conditions, establishing a clear potency hierarchy.

Anti-inflammatory Nitric oxide Macrophage

Buddlejasaponin IVb vs. Buddlejasaponin IVa: Superior Cytotoxicity in Oral Cancer Cell Model

In a comparative cytotoxicity study using HN-5 human oral squamous cell carcinoma cells, buddlejasaponin IVb demonstrated superior cytotoxic activity compared to buddlejasaponin IVa, its C-11 methoxy-substituted congener [1]. The study explicitly concluded that "buddlejasaponin IV possessed superior cytotoxicity" between the two structurally similar saponins, with both compounds inducing apoptosis via the mitochondrial pathway as evidenced by increased Bax/Bcl-2 ratio and elevated caspase-9 levels [1].

Cancer Cytotoxicity Oral squamous cell carcinoma

Buddlejasaponin IVb Anti-PEDV Activity: Favorable Selectivity Index Supporting Antiviral Development

Patent data (CN-116059226-A) discloses quantitative antiviral parameters for buddlejasaponin IVb against porcine epidemic diarrhea virus (PEDV) in Vero cells [1]. The compound exhibits a favorable selectivity index (SI > 10), indicating that the antiviral effect is achieved at concentrations substantially lower than those producing general cytotoxicity, a critical parameter for evaluating developmental candidacy.

Antiviral PEDV Veterinary

Buddlejasaponin IVb Hemostatic Activity: Quantified Thrombin Time Shortening

Buddlejasaponin IVb demonstrates measurable hemostatic efficacy as quantified by its ability to shorten thrombin time (TT) in coagulation assays [1]. At a concentration of 200 μM, the compound shortens TT by 20.6%, establishing a reproducible quantitative endpoint for coagulation-related research applications.

Hemostasis Coagulation Thrombin time

Buddlejasaponin IVb Neuroprotection: In Vivo Efficacy in Parkinson's Disease Model

In both in vitro (MPP⁺-induced) and in vivo (MPTP-induced) models of Parkinson's disease, buddlejasaponin IVb (BJP-IVb) demonstrated neuroprotective efficacy characterized by suppression of dopaminergic neuron ferroptosis and improvement of motor dysfunction [1]. The mechanism was elucidated as inhibition of iron regulatory protein 2 (IRP2)-mediated iron overload, leading to attenuated lipid peroxidation, decreased iron content, and preservation of cellular ultrastructure in dopaminergic neurons [1].

Neuroprotection Parkinson's disease Ferroptosis

Buddlejasaponin IVb Colitis Protection: In Vivo Efficacy via Nrf2/GPX4 Pathway

In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, buddlejasaponin IVb (BJP-IVb) demonstrated therapeutic efficacy across multiple clinical endpoints, including attenuation of weight loss, reduction in disease activity index, preservation of colon length, and amelioration of colon tissue damage [1]. Mechanistically, BJP-IVb activated the Nrf2/HO-1 antioxidant pathway, inhibited ferroptosis via GPX4 modulation, and altered gut microbiota composition [1].

Ulcerative colitis Nrf2 Gut microbiota

Buddlejasaponin IVb Optimal Use Cases: Where Differentiated Pharmacology Drives Procurement Value


Anti-inflammatory Screening: Positive Control with Superior NO Inhibition vs. Songarosaponin D

Buddlejasaponin IVb serves as a validated positive control in NO inhibition assays (IC50 = 4.2 μM in LPS-stimulated RAW 264.7 macrophages [1]), offering 2.48-fold greater potency than songarosaponin D (IC50 = 10.4 μM) under identical conditions. This potency advantage translates to reduced compound consumption per assay plate and improved statistical resolution between vehicle and treatment groups. Procurement is justified when robust, reproducible NO inhibition is required for benchmarking novel anti-inflammatory candidates or when structure-activity relationship studies demand a high-potency oleanane saponin reference standard.

Antiviral Drug Discovery: Lead Candidate with Validated PEDV Selectivity Index

For porcine epidemic diarrhea virus (PEDV) antiviral screening programs, buddlejasaponin IVb offers a favorable selectivity index (SI > 10) with IC50 = 6.943 μM and CC50 = 84.56 μM in Vero cells [2], exceeding typical developmental thresholds for advancing compounds from hit to lead status. The compound's defined mechanism—inhibition of viral replication and release without direct virucidal activity—enables its use as a tool compound for dissecting PEDV life cycle stages. This application is supported by granted patent CN-116059226-A, establishing proprietary differentiation for industrial antiviral development.

Neurodegeneration Research: Ferroptosis/Iron Overload Tool Compound

Buddlejasaponin IVb occupies a unique mechanistic niche among triterpene saponins as an inhibitor of IRP2-mediated iron overload and dopaminergic neuron ferroptosis [3]. In both MPP⁺ (in vitro) and MPTP (in vivo) Parkinson's disease models, BJP-IVb suppresses iron accumulation, attenuates lipid peroxidation, and preserves dopaminergic neuron viability. This iron-homeostasis-modulating pharmacology is not characteristic of most anti-inflammatory saponins and positions BJP-IVb as a specialized tool compound for ferroptosis research, iron metabolism studies in neurodegeneration, and screening programs targeting iron-dependent cell death pathways.

Inflammatory Bowel Disease Research: Multi-Mechanism Nrf2/NF-κB Modulator

For colitis and inflammatory bowel disease research programs, buddlejasaponin IVb offers the distinct advantage of dual-pathway engagement: NF-κB pathway inhibition (reducing IL-6, IL-8, IL-1β, TNF-α) [4] combined with Nrf2/GPX4 pathway activation (suppressing ferroptosis) [5]. This polypharmacology is validated in the DSS-induced colitis mouse model across multiple clinical endpoints. Procurement of BJP-IVb is strategically justified when research aims to interrogate therapeutic strategies that simultaneously address inflammation and oxidative/ferroptotic tissue injury—a combinatorial approach not achievable with single-pathway modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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